Cas no 92151-73-0 (Phenol, 2-(phenylethynyl)-)

Phenol, 2-(phenylethynyl)- structure
Phenol, 2-(phenylethynyl)- structure
Product Name:Phenol, 2-(phenylethynyl)-
CAS No:92151-73-0
MF:C14H10O
MW:194.228603839874
CID:754646
PubChem ID:6613417
Update Time:2025-04-19

Phenol, 2-(phenylethynyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-(phenylethynyl)-
    • 2-(2-phenylethynyl)phenol
    • 2-hydroxydiphenylethyne
    • 2-phenylethynyl-1-phenol
    • 92151-73-0
    • DTXSID60425053
    • 2-(Phenylethynyl)phenol
    • ICCB4_000259
    • SCHEMBL673209
    • CBiol_000963
    • BCB03_000013
    • 2-phenylethynylphenol
    • ICCB6_000301
    • C93232
    • Inchi: 1S/C14H10O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H
    • InChI Key: PIOMIFUUXIDECW-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1C#CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 194.07300
  • Monoisotopic Mass: 194.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 2.79200
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